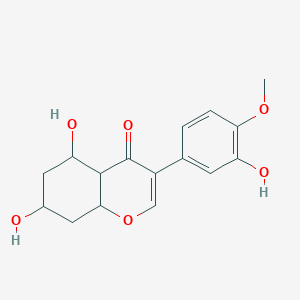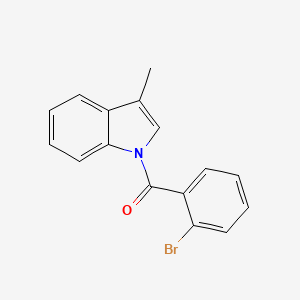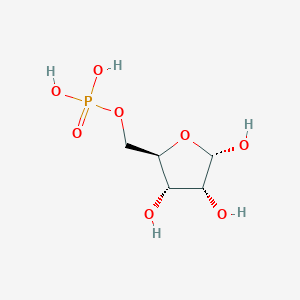
4-(1,3,5-Trioxan-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3,5-Trioxan-2-yl)pyridazine is a heterocyclic compound that combines the structural elements of pyridazine and trioxane. Pyridazine is a six-membered ring containing two adjacent nitrogen atoms, while trioxane is a three-membered ring containing three oxygen atoms.
准备方法
The synthesis of 4-(1,3,5-Trioxan-2-yl)pyridazine typically involves the reaction of pyridazine derivatives with trioxane under specific conditions. One common method includes the cyclization of a pyridazine precursor with trioxane in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
4-(1,3,5-Trioxan-2-yl)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form various oxygenated derivatives, which may have different chemical and physical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different reactivity and stability.
Substitution: Substitution reactions often involve the replacement of one functional group with another, leading to the formation of new compounds with potentially useful properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学研究应用
4-(1,3,5-Trioxan-2-yl)pyridazine has several scientific research applications across various fields:
作用机制
The mechanism of action of 4-(1,3,5-Trioxan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes .
For example, if the compound exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes, disrupting essential functions and leading to cell death. Similarly, in anticancer applications, the compound may interfere with cell division or induce apoptosis in cancer cells .
相似化合物的比较
4-(1,3,5-Trioxan-2-yl)pyridazine can be compared with other similar compounds, such as pyridazine derivatives and trioxane-containing molecules. Some similar compounds include:
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, known for its use in medicinal chemistry and agrochemicals.
Pyridazinone: A derivative of pyridazine with a keto group, known for its broad spectrum of pharmacological activities.
This combination allows for the exploration of new chemical space and the development of compounds with novel activities and properties .
属性
CAS 编号 |
77709-03-6 |
|---|---|
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
4-(1,3,5-trioxan-2-yl)pyridazine |
InChI |
InChI=1S/C7H8N2O3/c1-2-8-9-3-6(1)7-11-4-10-5-12-7/h1-3,7H,4-5H2 |
InChI 键 |
DSFLZZJNYYVWFW-UHFFFAOYSA-N |
规范 SMILES |
C1OCOC(O1)C2=CN=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
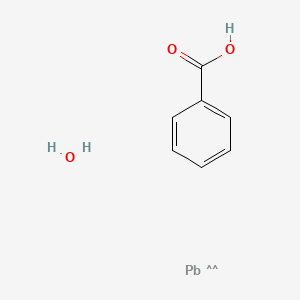
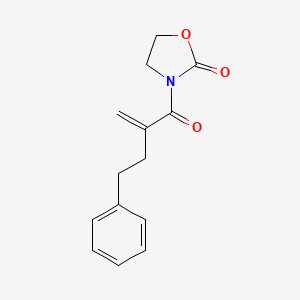

![2H-1-Benzopyran-2-methanol, 6-fluoro-alpha-[[[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino]methyl]-3,4-dihydro-4-hydroxy-](/img/structure/B12338572.png)
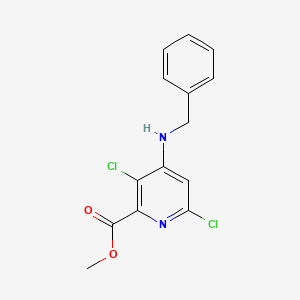
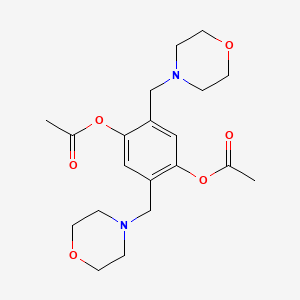
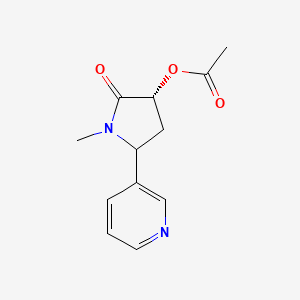
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
